1-(4-Isopropylbenzyl)-5-oxopyrrolidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-oxo-1-[(4-propan-2-ylphenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(2)12-5-3-11(4-6-12)8-16-9-13(15(18)19)7-14(16)17/h3-6,10,13H,7-9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXHSNJLOXPVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Isopropylbenzyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropylbenzylamine with succinic anhydride under controlled conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce waste and improve yield, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
1-(4-Isopropylbenzyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylbenzyl group can be replaced with other substituents using appropriate nucleophiles and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes.
Scientific Research Applications
1-(4-Isopropylbenzyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It is studied for its potential biological activities, including anti-inflammatory and analgesic properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes and product development.
Mechanism of Action
The mechanism of action of 1-(4-Isopropylbenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Key Observations :
Key Observations :
Key Observations :
- The isopropyl group may enhance blood-brain barrier penetration, making the target compound suitable for neurological applications.
- Chloro/hydroxyl analogs exhibit stronger antioxidant activity but poorer solubility .
Biological Activity
1-(4-Isopropylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of a pyrrolidine ring followed by the introduction of the isopropylbenzyl group and the carboxylic acid functionality. The synthetic pathway can be summarized as follows:
- Formation of Pyrrolidine Ring : The initial step involves cyclization reactions using appropriate precursors.
- Introduction of Isopropylbenzyl Group : This can be achieved through alkylation reactions.
- Carboxylic Acid Functionalization : The final step involves oxidation or hydrolysis to introduce the carboxylic acid group.
Anticancer Activity
Recent studies have investigated the anticancer properties of related 5-oxopyrrolidine derivatives, which may provide insights into the activity of this compound. For instance, derivatives were tested against A549 human lung adenocarcinoma cells, demonstrating structure-dependent cytotoxicity. Notably, compounds with specific substitutions exhibited significant reductions in cell viability compared to controls, suggesting that similar modifications may enhance the activity of our compound of interest .
| Compound | Cell Line | Viability Reduction (%) | Reference |
|---|---|---|---|
| This compound | A549 | TBD | TBD |
| Compound 15 (related derivative) | A549 | 34% | |
| Compound with 3,5-dichloro substitution | A549 | 78% |
Antimicrobial Activity
The antimicrobial potential of 5-oxopyrrolidine derivatives has also been explored, particularly against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli. These studies indicate that structural modifications can lead to enhanced antimicrobial efficacy .
| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| S. aureus | Compound 21 (similar structure) | Low μg/mL range | |
| E. coli | Various derivatives | Varies significantly based on structure | TBD |
Case Studies
- Case Study on Anticancer Properties : In a comparative study, several derivatives were tested against A549 cells to evaluate their cytotoxic effects. The results indicated that compounds with free amino groups showed more potent anticancer activity than those with acetylamino fragments, highlighting the importance of functional group positioning in enhancing biological activity .
- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties of various oxopyrrolidine derivatives against resistant bacterial strains. The findings revealed that specific substitutions could significantly lower MIC values, suggesting pathways for developing new antimicrobial agents targeting resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
